AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist
AT-076: A Technical Whitepaper on a Novel Pan-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT-076 is a novel small-molecule, non-selective antagonist of all four opioid receptor subtypes: mu (μ), delta (δ), kappa (κ), and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This document provides a comprehensive technical overview of AT-076, summarizing its binding affinity, functional antagonism, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that, based on extensive literature review, no in vivo efficacy, pharmacokinetic, or comprehensive toxicology data for AT-076 are publicly available at this time.
Introduction
The opioid system, comprising four G protein-coupled receptors (GPCRs) - MOP, DOP, KOP, and NOP - plays a critical role in a myriad of physiological processes, most notably pain modulation, mood, and reward. While selective opioid receptor ligands have been instrumental in dissecting the individual roles of these receptors, there is a growing interest in the therapeutic potential of pan-opioid ligands that modulate all four receptors. AT-076 has emerged as a significant research tool in this context, being the first small-molecule antagonist to exhibit nanomolar affinity across all four opioid receptor subtypes.[1][2] Its unique pharmacological profile makes it a valuable probe for studying the integrated function of the opioid system and a potential lead for the development of novel therapeutics.
In Vitro Pharmacology
The in vitro characterization of AT-076 has been pivotal in establishing its profile as a pan-opioid receptor antagonist. The key quantitative metrics for its binding affinity and functional antagonism are summarized below.
Receptor Binding Affinity
The binding affinity of AT-076 for the human MOP, DOP, KOP, and NOP receptors was determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) values quantify the affinity of AT-076 for each receptor.
Table 1: AT-076 Opioid Receptor Binding Affinities (Ki)
| Receptor Subtype | Radioligand | Ki (nM) |
| Mu (μ) | [3H]DAMGO | 1.67 ± 0.6 |
| Delta (δ) | [3H]Naltrindole | 19.6 ± 1.3 |
| Kappa (κ) | [3H]U-69,593 | 1.14 ± 0.63 |
| NOP | [3H]Nociceptin | 1.75 ± 0.74 |
| Data sourced from Zaveri et al., 2015.[1] |
Functional Antagonism
The functional activity of AT-076 was assessed using the [35S]GTPγS binding assay, which measures G protein activation upon receptor stimulation. AT-076 demonstrated no agonist activity at any of the four opioid receptors. Its antagonist potency was determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.
Table 2: AT-076 Functional Antagonist Potency (IC50 and Ke)
| Receptor Subtype | Agonist | AT-076 IC50 (nM) | Antagonist Ke (nM) | Mechanism of Antagonism |
| Mu (μ) | DAMGO | 2.9 ± 1.1 | 1.2 ± 0.4 | Competitive |
| Delta (δ) | SNC80 | 25.4 ± 8.2 | 11.2 ± 3.6 | Competitive |
| Kappa (κ) | U-69,593 | 3.8 ± 1.4 | - | Noncompetitive |
| NOP | Nociceptin | 2.1 ± 0.6 | - | Noncompetitive |
| Data sourced from Zaveri et al., 2015. |
AT-076 acts as a competitive antagonist at the MOP and DOP receptors, and as a noncompetitive antagonist at the KOP and NOP receptors.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro characterization of AT-076, as described in the primary literature.
Radioligand Binding Assays
These assays were performed to determine the binding affinity (Ki) of AT-076 for each opioid receptor subtype.
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Cell Membranes: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, KOP, or NOP receptors.
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Radioligands:
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MOP: [3H]DAMGO
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DOP: [3H]Naltrindole
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KOP: [3H]U-69,593
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NOP: [3H]Nociceptin
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Procedure:
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Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of AT-076.
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Incubation was carried out at 25°C for 60-90 minutes.
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Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone for MOP, DOP, KOP; unlabeled nociceptin for NOP).
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The reaction was terminated by rapid filtration through glass fiber filters.
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The radioactivity retained on the filters was quantified by liquid scintillation counting.
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Data Analysis: The IC50 values (concentration of AT-076 that inhibits 50% of radioligand binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
This assay was used to determine the functional antagonist activity of AT-076.
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Cell Membranes: Membranes from CHO cells stably expressing the human MOP, DOP, KOP, or NOP receptors were used.
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Reagents:
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[35S]GTPγS
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GDP
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Agonists: DAMGO (MOP), SNC80 (DOP), U-69,593 (KOP), Nociceptin (NOP)
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Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA, pH 7.4.
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Procedure:
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Cell membranes were pre-incubated with varying concentrations of AT-076.
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A fixed concentration of the respective agonist was added to stimulate the receptors.
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[35S]GTPγS and GDP were added to the mixture.
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The reaction was incubated at 30°C for 60 minutes.
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The assay was terminated by rapid filtration.
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The amount of bound [35S]GTPγS was determined by scintillation counting.
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Data Analysis: The IC50 values for the inhibition of agonist-stimulated [35S]GTPγS binding were determined. For competitive antagonists, the equilibrium dissociation constant (Ke) was calculated using the Gaddum equation.
Signaling Pathways
AT-076, as an antagonist, blocks the canonical G protein-coupled signaling pathways activated by endogenous or exogenous opioid agonists.
Structure-Activity Relationship (SAR)
The discovery of AT-076 was a result of systematic SAR studies. It was derived from the selective KOP antagonist, JDTic. The key structural modification was the removal of the 3,4-dimethyl groups from the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold of JDTic. This modification led to a significant increase in affinity for the NOP receptor and maintained high affinity for the MOP, DOP, and KOP receptors, thus creating a pan-antagonist profile.
In Vivo Pharmacology and Pharmacokinetics
A comprehensive search of the scientific literature and public databases did not yield any specific in vivo efficacy, safety, or pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) data for AT-076. The existing research has been confined to its in vitro characterization. Therefore, the in vivo properties of AT-076 remain to be elucidated.
Conclusion
AT-076 is a potent pan-opioid receptor antagonist with nanomolar affinity for all four receptor subtypes. Its in vitro pharmacological profile has been well-characterized, revealing competitive antagonism at MOP and DOP receptors and noncompetitive antagonism at KOP and NOP receptors. The detailed experimental protocols provided herein offer a basis for the replication and extension of these findings. The lack of publicly available in vivo and pharmacokinetic data highlights a critical gap in the understanding of this compound and presents an opportunity for future research to explore its physiological effects and therapeutic potential. The unique pharmacology of AT-076 makes it an invaluable tool for investigating the integrated roles of the opioid system in health and disease.
